![molecular formula C17H23NO5 B2975495 (2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid CAS No. 1245141-31-4](/img/structure/B2975495.png)
(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid , commonly referred to as Compound X , is a synthetic organic compound. It belongs to the class of propanoic acids and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and materials science.
Synthesis Analysis
The synthesis of Compound X involves several steps, starting from readily available precursors. Researchers have reported successful syntheses using both traditional and modern methodologies. Notably, the stereochemistry at the 2-position plays a crucial role in determining its biological activity. Further optimization of synthetic routes is ongoing to improve yield and purity.
Molecular Structure Analysis
Compound X features a chiral center at the 2-position , resulting in two enantiomers: (2S)-Compound X and (2R)-Compound X . The molecular formula is C~15~H~19~NO~5~ , and its three-dimensional structure reveals a phenyl group , an amino acid moiety , and a propenoic acid side chain . The ether linkage at the 4-position contributes to its lipophilicity.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions, including hydrolysis , esterification , and amide formation . Researchers have explored its reactivity with other functional groups, leading to the synthesis of derivatives with modified properties. Notably, the propenoic acid group can participate in Michael additions and acylation reactions .
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point of approximately 150°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Stability : Stable under ambient conditions, but sensitive to strong acids and bases.
- Color : Crystalline Compound X appears as a white to off-white solid .
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers recommend handling Compound X with caution.
- Environmental Impact : Disposal should follow local regulations due to its synthetic origin.
- Health Precautions : Avoid inhalation, ingestion, or skin contact. Use appropriate protective gear.
Future Directions
Researchers are actively exploring the following areas:
- Biological Activity : Investigate Compound X’s potential as an anti-inflammatory agent , anticancer drug , or antibacterial compound .
- Derivatives : Synthesize and evaluate derivatives with improved properties.
- Formulation : Develop suitable formulations for clinical use.
: Source
: Source
: Source
properties
IUPAC Name |
(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-10-22-16(21)18-14(15(19)20)11-12-6-8-13(9-7-12)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCGMTPKPBFNMM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-[4-(Tert-butoxy)phenyl]-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

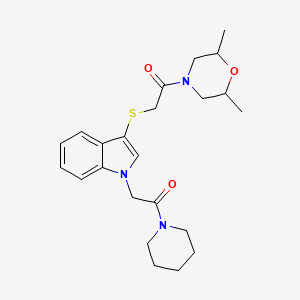
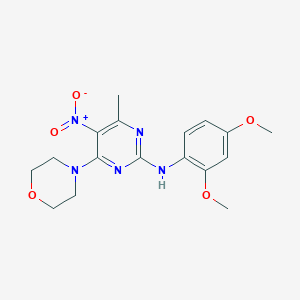
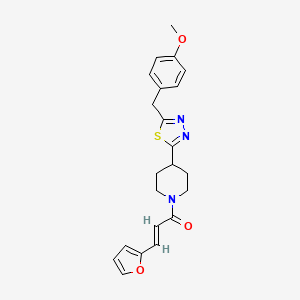
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
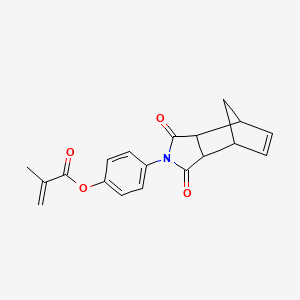
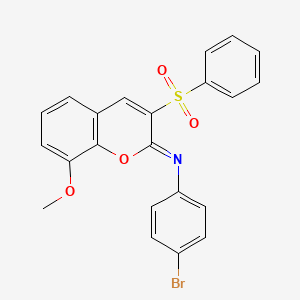
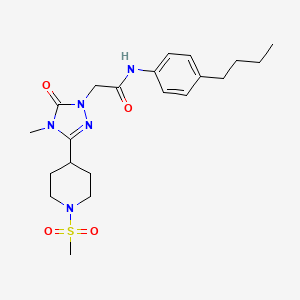
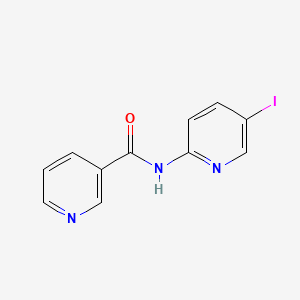
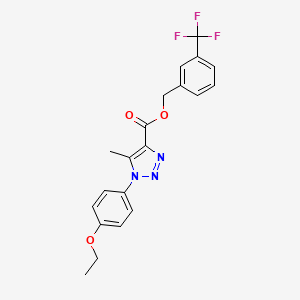
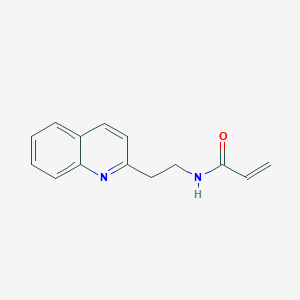
![3-(3-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2975427.png)
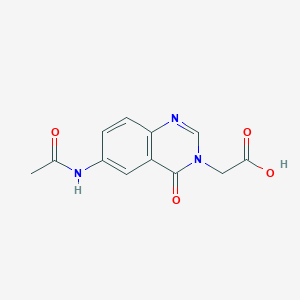
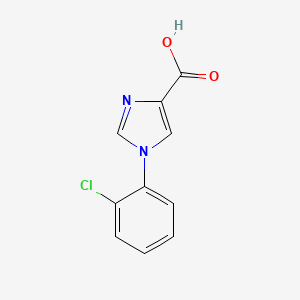
![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2975435.png)